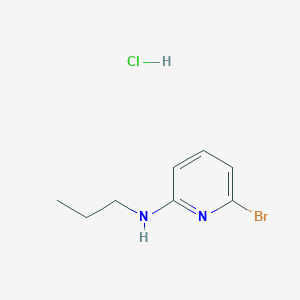

6-Bromo-2-propylaminopyridine, HCl

Übersicht

Beschreibung

6-Bromo-2-propylaminopyridine, HCl is a chemical compound with the molecular formula C8H12BrClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique properties and is used in various scientific research applications, particularly in the fields of medicinal and organic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-propylaminopyridine, HCl typically involves the bromination of 2-propylaminopyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6-position of the pyridine ring. The hydrochloride salt is then formed by reacting the brominated product with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromo-2-propylaminopyridine, HCl undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

6-Bromo-2-propylaminopyridine, HCl serves as an essential intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to participate in reactions that lead to the formation of biologically active compounds. For instance, it is involved in the synthesis of inhibitors for enzymes relevant to cancer and metabolic diseases.

Case Study: Synthesis of Enzyme Inhibitors

Research has demonstrated that derivatives of 2-aminopyridines, including 6-bromo variants, exhibit potent inhibitory activity against human neuronal nitric oxide synthase (hnNOS), which is a target for treating neurological disorders . The synthesis process involves utilizing 6-bromo-2-propylaminopyridine as a starting material to create selective hnNOS inhibitors.

| Compound | Target | Activity |

|---|---|---|

| 6-Bromo-2-propylaminopyridine | hnNOS | Potent inhibitor |

Agricultural Chemicals

Role in Agrochemical Formulations

This compound is also utilized in the development of agricultural chemicals, particularly herbicides and pesticides. Its bromine atom enhances the efficacy of these formulations by improving their binding affinity to biological targets within pests and weeds.

Case Study: Herbicide Development

In various studies, 6-bromo derivatives have been shown to enhance crop protection by acting on specific biochemical pathways in target organisms. The incorporation of 6-bromo-2-propylaminopyridine into herbicide formulations has resulted in improved yield and effectiveness compared to non-brominated counterparts.

| Application | Type | Effectiveness |

|---|---|---|

| Herbicides | Selective | Enhanced efficacy against target pests |

Material Science

Applications in Advanced Materials

In material science, 6-bromo-2-propylaminopyridine is explored for its potential in creating advanced materials such as polymers and coatings. The unique chemical properties imparted by the bromine atom allow for modifications that enhance material performance.

Case Study: Polymer Synthesis

Research indicates that incorporating 6-bromo-2-propylaminopyridine into polymer matrices can improve thermal stability and mechanical strength . This makes it a valuable component in developing high-performance materials for industrial applications.

| Material Type | Property Enhanced | Application |

|---|---|---|

| Polymers | Thermal stability | Coatings |

Biochemical Research

Use in Enzyme Inhibition Studies

The compound is extensively used in biochemical research to study enzyme inhibition mechanisms. Its ability to bind selectively to enzyme active sites makes it a valuable tool for discovering new therapeutic targets.

Case Study: Receptor Binding Studies

Studies have utilized 6-bromo-2-propylaminopyridine to investigate its binding affinity to various receptors involved in metabolic pathways . These studies are crucial for understanding the pharmacodynamics of potential drug candidates.

| Research Focus | Methodology | Findings |

|---|---|---|

| Enzyme inhibition | Binding assays | Identified new inhibitors |

Analytical Chemistry

Standard Reference Material

In analytical chemistry, 6-bromo-2-propylaminopyridine is employed as a standard reference material due to its well-characterized properties. It aids in improving the accuracy and reliability of chemical analyses across various techniques.

Wirkmechanismus

The mechanism of action of 6-Bromo-2-propylaminopyridine, HCl involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

6-Bromo-2-propylaminopyridine, HCl can be compared with other similar compounds such as:

- 2-Bromo-4-propylaminopyridine

- 6-Chloro-2-propylaminopyridine

- 6-Bromo-2-methylaminopyridine

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity .

Biologische Aktivität

6-Bromo-2-propylaminopyridine, hydrochloride (CAS 1150271-22-9) is a chemical compound characterized by the molecular formula C₈H₁₂BrClN₂ and a molecular weight of approximately 251.6 g/mol. This compound features a pyridine ring with a bromine atom and a propylamino substituent, typically encountered as a hydrochloride salt that enhances its solubility in biological systems. Its unique structure contributes to its potential biological activities, making it a subject of interest in pharmacological research.

Biological Activity

Research indicates that 6-bromo-2-propylaminopyridine exhibits various biological activities, particularly as a modulator of neurotransmitter receptors. The following sections summarize key findings regarding its biological activity.

Neuroactive Properties

-

Interaction with Nicotinic Receptors :

- Studies have shown that 6-bromo-2-propylaminopyridine acts as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is implicated in cognitive functions and neuroprotection.

- In vitro assays demonstrated that modifications to the alkylamino group significantly influence the potency and efficacy of the compound at nAChRs. For instance, increasing the size of the substituent generally enhances activity, with propyl and ethyl groups showing substantial improvements over smaller groups .

- GABA Receptor Activity :

Pharmacological Investigations

The pharmacological profile of 6-bromo-2-propylaminopyridine has been explored through various experimental approaches:

- Binding Affinity Studies : Investigations into its binding affinity to different neurotransmitter receptors have been pivotal in elucidating its mechanism of action. These studies are essential for understanding how modifications to its structure can optimize its therapeutic potential.

- Case Studies : Clinical studies focusing on compounds targeting α7 nAChRs have shown promise in improving cognitive deficits associated with conditions like schizophrenia. This highlights the potential relevance of 6-bromo-2-propylaminopyridine in clinical settings .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to 6-bromo-2-propylaminopyridine:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-5-bromopyridine | Similar brominated pyridine structure | Lacks the propylamino group |

| 4-Bromoaniline | Brominated aniline derivative | Different aromatic system |

| 3-Bromopropylaniline | Propylamino group on a different position | Varying substitution pattern on the ring |

This comparative analysis illustrates the unique attributes of 6-bromo-2-propylaminopyridine, particularly its specific substitutions that may enhance its biological activity compared to structurally similar compounds.

Synthesis and Modifications

The synthesis of 6-bromo-2-propylaminopyridine can be achieved through various methods, including bromination followed by amination reactions. These synthetic pathways allow for modifications that can tailor the compound's properties for specific applications in pharmacology.

Synthetic Pathway Example

A typical synthetic route involves:

- Bromination : The introduction of the bromine atom onto the pyridine ring.

- Amination : The addition of a propylamino group through nucleophilic substitution reactions.

- Formation of Hydrochloride Salt : Enhancing solubility for biological applications.

Eigenschaften

IUPAC Name |

6-bromo-N-propylpyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2.ClH/c1-2-6-10-8-5-3-4-7(9)11-8;/h3-5H,2,6H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHZGLAETRYTTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC(=CC=C1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674756 | |

| Record name | 6-Bromo-N-propylpyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-22-9 | |

| Record name | 6-Bromo-N-propylpyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.